

# 9-benzyl-2-bromo-9H-carbazole chemical structure

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## Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

Cat. No.: B1448951

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An In-depth Technical Guide to **9-benzyl-2-bromo-9H-carbazole**: Synthesis, Characterization, and Applications

## Introduction

**9-benzyl-2-bromo-9H-carbazole** is a synthetic derivative of carbazole, a tricyclic heteroaromatic compound. The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.<sup>[1]</sup> The introduction of a benzyl group at the N9 position enhances solubility and modifies charge-transport properties, while the bromine atom at the C2 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.

This guide provides a comprehensive overview of **9-benzyl-2-bromo-9H-carbazole** for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization data, key applications, and essential safety procedures. The focus is on providing practical, field-proven insights to empower its effective use in the laboratory.

## Molecular Structure and Physicochemical Properties

The core of the molecule is the planar carbazole ring system. A benzyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted at position 2 of the carbazole

skeleton.

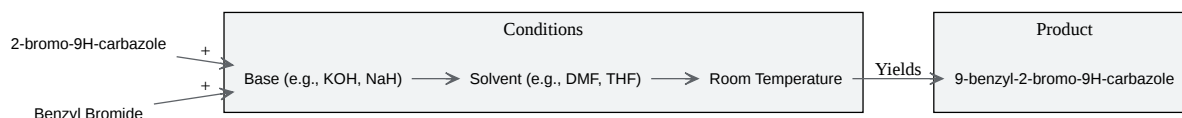
Caption: Chemical Structure of **9-benzyl-2-bromo-9H-carbazole**.

The key physicochemical properties of this compound are summarized below for quick reference.

Property	Value	Source
CAS Number	1401863-51-1	[2]
Molecular Formula	C <sub>19</sub> H <sub>14</sub> BrN	[2]
Molecular Weight	336.23 g/mol	[2]
Appearance	White Solid	[2]
Melting Point	135 °C	[2]
Purity	Min. 98.0%	[2]

## Synthesis and Purification

The most reliable and common method for preparing **9-benzyl-2-bromo-9H-carbazole** is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole. This reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on a benzyl halide. This general strategy is well-established for the N-alkylation of various carbazole derivatives.[3][4]



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Caption: General Synthesis Scheme for N-alkylation of 2-bromo-9H-carbazole.

## Experimental Protocol: N-alkylation

This protocol describes a robust, scalable method for the synthesis of **9-benzyl-2-bromo-9H-carbazole**. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the carbazole nitrogen, which has a pKa of approximately 17, leading to high reaction efficiency. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the resulting carbazolate anion.

### Materials:

- 2-bromo-9H-carbazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Benzyl bromide (1.1 eq)
- Anhydrous Dimethylformamide (DMF)
- Deionized water
- Brine (saturated NaCl solution)
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Setup: Add 2-bromo-9H-carbazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
- Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.
- Dissolution: Add anhydrous DMF to dissolve the starting material completely.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

- **Activation:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium carbazolidine salt is often indicated by a color change.
- **Alkylation:** Cool the mixture back to 0 °C. Add benzyl bromide dropwise via the dropping funnel over 20 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaH.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield the pure product.

## Spectroscopic Characterization

To confirm the identity and purity of the synthesized **9-benzyl-2-bromo-9H-carbazole**, a combination of spectroscopic techniques is essential. The expected data provides a benchmark for experimental validation.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons on the carbazole and benzyl rings (typically in the $\delta$ 7.0-8.5 ppm range). A characteristic singlet for the benzylic methylene ( $-\text{CH}_2-$ ) protons will appear further upfield (typically $\delta$ 5.0-5.5 ppm). The integration of these signals should match the 14 protons in the structure.
$^{13}\text{C}$ NMR	Resonances for all 19 carbon atoms. The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the $\delta$ 110-145 ppm range. The carbon attached to the bromine will be shifted accordingly.
FT-IR (ATR)	Characteristic peaks for C-H stretching of aromatic rings ( $\sim 3050\text{ cm}^{-1}$ ), C=C aromatic stretching ( $\sim 1600\text{ cm}^{-1}$ and $\sim 1450\text{ cm}^{-1}$ ), and C-N stretching ( $\sim 1330\text{ cm}^{-1}$ ). The C-Br stretch will appear in the fingerprint region.
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ and/or $[\text{M}+\text{H}]^+$ should be observed at $m/z \approx 335.0$ and $337.0$ with a characteristic isotopic pattern ( $\sim 1:1$ ratio) due to the presence of the bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).

## Applications in Research and Development

**9-benzyl-2-bromo-9H-carbazole** is not an end-product but a high-value intermediate. Its utility stems from the two distinct functionalization points: the nitrogen atom and the C2-bromo position.

## Organic Electronics and Materials Science

The carbazole moiety is an excellent hole-transporting material due to its electron-rich nature. [5] The 2-bromo position is a prime site for introducing other functional groups via palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of:

- OLED Emitters: Creating complex conjugated molecules for use as hosts or emitters in Organic Light-Emitting Diodes (OLEDs).[5]
- Organic Photovoltaics (OPVs): Building donor-acceptor polymers and small molecules for use in the active layer of organic solar cells.
- Perovskite Solar Cells: Designing novel hole-transport layers (HTLs) to improve the efficiency and stability of perovskite devices.

## Drug Discovery and Medicinal Chemistry

The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][6] **9-benzyl-2-bromo-9H-carbazole** serves as a versatile building block to:

- Develop Novel Anticancer Agents: The bromo-position can be used to link the carbazole core to other pharmacophores, creating hybrid molecules with enhanced potency.[7]
- Synthesize Enzyme Inhibitors: The carbazole structure can be tailored to fit into the active sites of specific enzymes. For example, carbazole derivatives have been investigated as Zika virus (ZIKV) protease inhibitors.[1]
- Create CNS-Active Agents: The lipophilic nature of the carbazole system allows for good blood-brain barrier penetration, making it a target for developing neuroprotective agents.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **9-benzyl-2-bromo-9H-carbazole** and its precursors.

- General Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[8][9][10]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]

- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[8]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

## Conclusion

**9-benzyl-2-bromo-9H-carbazole** is a strategically important chemical intermediate whose value lies in its synthetic versatility. The combination of a protected nitrogen and a reactive bromine handle makes it an ideal starting point for constructing complex molecular architectures. For scientists in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its potential in developing next-generation therapeutics and advanced electronic materials.

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